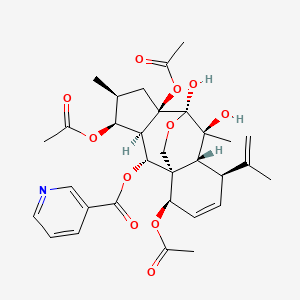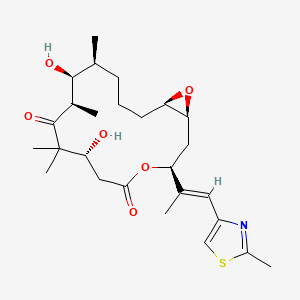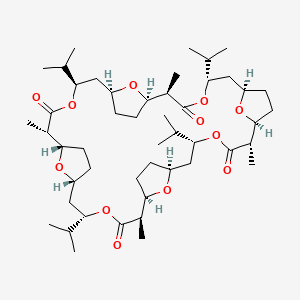
Euphorbia diterpenoid 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Euphorbia diterpenoid 2 is a tetracyclic diterpenoid isolated from the whole plant of Euphorbia decipiens and exhibits inhibitory activity against urease. It has a role as a metabolite and an EC 3.5.1.5 (urease) inhibitor. It is an acetate ester, a bridged compound, a cyclic ether, a lactol and a tetracyclic diterpenoid. It derives from a nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Structural Diversity and Biological Activities
Euphorbia diterpenoids, due to their great structural diversity, are a focus in natural product drug discovery. The plant Euphorbia fischeriana Steud, which contains rich diterpenoids, is used in Chinese traditional medicine for various ailments including cancer. The diterpenoids in this plant have been classified into thirteen subtypes based on their carbon skeleton and substituents, providing a wide range of chemical structures and biological activities, laying a foundation for drug discovery (Jian, Zhang, & Liu, 2018).
Anticancer Activities
Specifically focusing on the anticancer activities of diterpenoids from Euphorbia fischeriana Steud, research has highlighted their potential as major anticancer constituents. This review discusses various diterpenoids from this plant, many of which are newly discovered, and their key anticancer mechanisms and protein targets, contributing significantly to potential cancer treatments (Jian, Zhang, Han, & Liu, 2018).
Diterpenoids in Euphorbia Species (2013-2019)
Between 2013 and 2019, 455 previously undescribed diterpenoids were isolated from 53 species of Euphorbia. These diterpenoids exhibited biological activities like neuroprotection, antimalarial activity, and inhibition of osteoclast formation. This comprehensive review classifies these diterpenoids into various classes and summarizes their biological activities, demonstrating their potential in various medical applications (Xu et al., 2021).
Bioactive Diterpenoid Metabolism and Cytotoxic Activities
The study of genetically transformed Euphorbia lathyris roots revealed a strategy for accessing a variety of pharmacologically active diterpenoids. These diterpenoids, including ingenol and related structures, were found to have anticancer, multidrug resistance reversal, and antiviral properties. This research indicates that transformed root cultures could be a promising approach for producing Euphorbia-specific diterpenoids with potential drug discovery applications (Ricigliano et al., 2020).
Euphorbia peplus Diterpenoids and Kv1.3 Inhibition
Research on Euphorbia peplus, traditionally used to treat asthma and psoriasis, isolated three modified diterpenoids with unique structural ring systems. These compounds were found to inhibit Kv1.3, a target for the treatment of autoimmune diseases. This study highlights the potential of these compounds in treating autoimmune conditions such as multiple sclerosis and psoriasis (Wan et al., 2016).
Eigenschaften
Molekularformel |
C32H39NO11 |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H39NO11/c1-16(2)22-10-11-23(41-18(4)34)30-15-40-32(39,29(7,38)26(22)30)31(44-20(6)36)13-17(3)25(42-19(5)35)24(31)27(30)43-28(37)21-9-8-12-33-14-21/h8-12,14,17,22-27,38-39H,1,13,15H2,2-7H3/t17-,22+,23+,24+,25-,26-,27+,29-,30+,31+,32+/m0/s1 |
InChI-Schlüssel |
JWNQQMAJTFWUKZ-PJWNUARVSA-N |
Isomerische SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |
Kanonische SMILES |
CC1CC2(C(C1OC(=O)C)C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)










